1-(4-Nitrobenzyl)-5-phenylmercaptotetrazole
Overview
Description
1-(4-Nitrobenzyl)-5-phenylmercaptotetrazole is a chemical compound known for its unique structure and properties It consists of a tetrazole ring substituted with a 4-nitrobenzyl group and a phenylmercapto group
Preparation Methods
The synthesis of 1-(4-Nitrobenzyl)-5-phenylmercaptotetrazole typically involves multi-step reactions. One common method includes the following steps:
Substitution: The substitution of a hydrogen atom with a phenylmercapto group on the tetrazole ring.
Cyclization: Formation of the tetrazole ring through cyclization reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(4-Nitrobenzyl)-5-phenylmercaptotetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenylmercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Nitrobenzyl)-5-phenylmercaptotetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-5-phenylmercaptotetrazole involves its interaction with molecular targets through its reactive groups. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. The phenylmercapto group can form covalent bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-5-phenylmercaptotetrazole can be compared with similar compounds such as:
1-(4-Nitrobenzyl)-1H-1,2,4-triazole: Similar structure but with a triazole ring instead of a tetrazole ring.
1-(Bromomethyl)-4-nitrobenzene: Contains a bromomethyl group instead of a phenylmercapto group.
4-Nitrobenzyl bromide: Lacks the tetrazole ring and phenylmercapto group.
The uniqueness of this compound lies in its combination of the tetrazole ring, nitrobenzyl group, and phenylmercapto group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-5-phenylsulfanyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-19(21)12-8-6-11(7-9-12)10-18-14(15-16-17-18)22-13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXODOTKVBANC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=NN2CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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